molecular formula C30H33N3O5 B607519 Fmoc-Val-Ala-PAB

Fmoc-Val-Ala-PAB

Cat. No.: B607519
M. Wt: 515.6 g/mol
InChI Key: PIEQFKSWCKVBTP-PPHZAIPVSA-N
Attention: For research use only. Not for human or veterinary use.
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Biochemical Analysis

Biochemical Properties

Fmoc-Val-Ala-PAB interacts with various enzymes and proteins. Specifically, it is designed to be cleaved by the enzyme Cathepsin B . This enzyme is found in the lysosomes of cells, allowing for the targeted release of the drug within the cell .

Cellular Effects

The use of this compound in ADCs allows for targeted drug delivery, which can influence various cellular processes. Upon internalization of the ADC, the this compound linker is cleaved in the lysosome, releasing the attached cytotoxic drug . This can impact cell signaling pathways, gene expression, and cellular metabolism, ultimately leading to cell death .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interactions with Cathepsin B . Upon cleavage by this enzyme, the cytotoxic drug attached to the ADC is released . This allows for targeted drug delivery, minimizing damage to healthy cells .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. While specific long-term effects on cellular function are not mentioned in the search results, the compound is known for its stability and its ability to effectively release the drug upon cleavage .

Dosage Effects in Animal Models

While specific dosage effects of this compound in animal models are not mentioned in the search results, it is known that the compound is used in the synthesis of ADCs, which have been tested in various animal models .

Metabolic Pathways

This compound is involved in the metabolic pathway of ADCs. Upon internalization into the cell, it is cleaved by the enzyme Cathepsin B in the lysosome . This triggers the release of the cytotoxic drug, allowing it to exert its effects .

Transport and Distribution

This compound is transported into cells as part of an ADC . Once inside the cell, it is directed to the lysosome, where it is cleaved by Cathepsin B .

Subcellular Localization

This compound is localized in the lysosome of the cell as part of an ADC . Here, it is cleaved by Cathepsin B, releasing the cytotoxic drug .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Val-Ala-PAB typically involves the following steps:

    Fmoc Protection: The amino group of valine is protected using Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate.

    Peptide Coupling: The protected valine is then coupled with alanine using a coupling reagent like N,N’-Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt).

    PAB Conjugation: The resulting dipeptide is conjugated with para-aminobenzoate (PAB) using a similar coupling strategy.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as High-Performance Liquid Chromatography (HPLC) are used for purification .

Types of Reactions:

    Cleavage: this compound undergoes enzymatic cleavage by cathepsin B, a lysosomal protease, releasing the cytotoxic drug within the target cell.

    Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amine for further conjugation.

Common Reagents and Conditions:

    Fmoc Protection: Fmoc-Cl, sodium bicarbonate.

    Peptide Coupling: DCC, HOBt.

    Cleavage: Cathepsin B enzyme.

Major Products:

Scientific Research Applications

Fmoc-Val-Ala-PAB is widely used in the field of antibody-drug conjugates (ADCs). Its applications include:

Comparison with Similar Compounds

    Fmoc-Val-Cit-PAB: Another cleavable linker used in ADCs, cleaved by cathepsin B.

    Fmoc-Val-Ala-PNP: A variant used in similar applications with slight modifications in structure.

Uniqueness: Fmoc-Val-Ala-PAB is unique due to its specific cleavage by cathepsin B, ensuring targeted drug release within lysosomes. Its stability in human plasma and efficient cleavage make it a preferred choice in ADC synthesis .

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2S)-1-[[(2S)-1-[4-(hydroxymethyl)anilino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H33N3O5/c1-18(2)27(29(36)31-19(3)28(35)32-21-14-12-20(16-34)13-15-21)33-30(37)38-17-26-24-10-6-4-8-22(24)23-9-5-7-11-25(23)26/h4-15,18-19,26-27,34H,16-17H2,1-3H3,(H,31,36)(H,32,35)(H,33,37)/t19-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIEQFKSWCKVBTP-PPHZAIPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NC1=CC=C(C=C1)CO)NC(=O)[C@H](C(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H33N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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